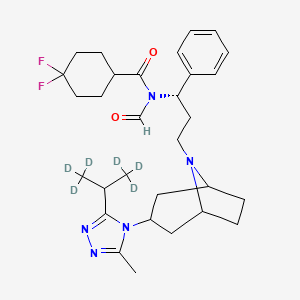
N-Formyl Maraviroc-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl Maraviroc-d6 is a deuterated form of Maraviroc, a compound primarily used in the treatment of HIV-1 infection. The deuterated version, this compound, is often used in scientific research, particularly in the field of proteomics . This compound is characterized by its molecular formula C30H35D6F2N5O2 and a molecular weight of 547.71 .
Métodos De Preparación
The synthesis of N-Formyl Maraviroc-d6 involves several steps, starting with the preparation of Maraviroc. The deuteration process typically involves the introduction of deuterium atoms into the Maraviroc molecule. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon and a solvent like ethanol . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-Formyl Maraviroc-d6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Aplicaciones Científicas De Investigación
N-Formyl Maraviroc-d6 has several scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry to study the behavior of Maraviroc and its metabolites.
Biology: It is used in studies involving the interaction of Maraviroc with biological targets, such as the CCR5 receptor.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Maraviroc.
Industry: It is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
N-Formyl Maraviroc-d6, like Maraviroc, acts as a CCR5 co-receptor antagonist. It blocks the interaction between the HIV-1 gp120 protein and the CCR5 receptor on human cells, preventing the virus from entering the cells . This mechanism involves the binding of this compound to the CCR5 receptor, which induces a conformational change that inhibits the binding of the HIV-1 gp120 protein .
Comparación Con Compuestos Similares
N-Formyl Maraviroc-d6 is unique compared to other similar compounds due to its deuterated nature. Deuteration often enhances the metabolic stability and alters the pharmacokinetic properties of the compound. Similar compounds include:
Maraviroc: The non-deuterated form, used as an antiretroviral agent.
N-Formyl-Met-Leu-Phe: A chemotactic peptide and a specific ligand of the N-formyl peptide receptor.
N-Formyl-Met-Leu-Phe-Lys: Another chemotactic peptide with similar applications in immunology.
These compounds share similar structural features but differ in their specific applications and biological targets.
Propiedades
Fórmula molecular |
C30H41F2N5O2 |
|---|---|
Peso molecular |
547.7 g/mol |
Nombre IUPAC |
4,4-difluoro-N-formyl-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1/i1D3,2D3 |
Clave InChI |
VOAHTIZOTHESLT-KFMTUYIGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C)C([2H])([2H])[2H] |
SMILES canónico |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


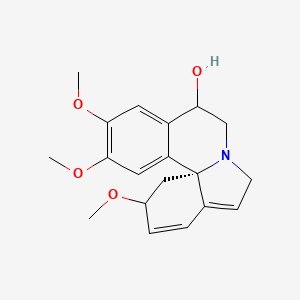
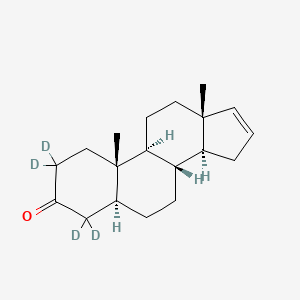
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)

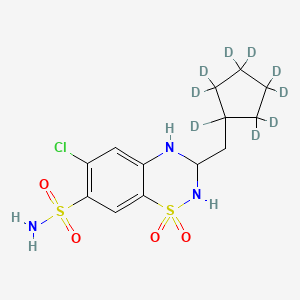

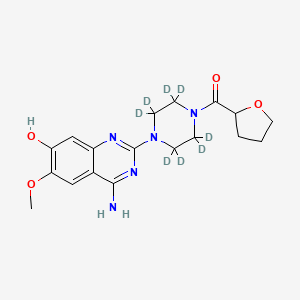
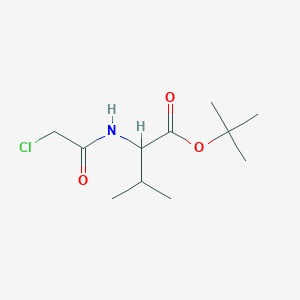


![3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)
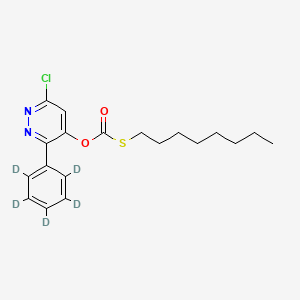
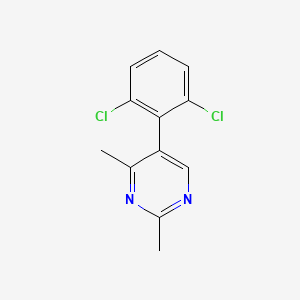
![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)
